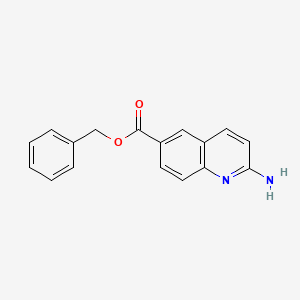

Benzyl 2-aminoquinoline-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2-aminoquinoline-6-carboxylate is a chemical compound that is part of the quinoline family, which is known for its diverse applications in medicinal chemistry due to its pharmacological properties. The compound features a quinoline core substituted at the second position with an amino group and at the sixth position with a carboxylate ester group.

Synthesis Analysis

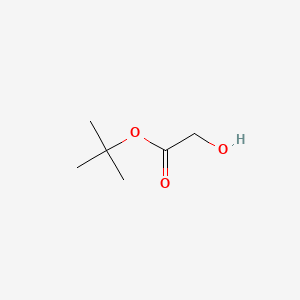

The synthesis of benzyl 2-aminoquinoline-6-carboxylate has been reported to involve a three-step sequence starting from commercially available 6-quinolinecarboxylic acid . The process includes a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system, which is particularly noteworthy due to the avoidance of hazardous ammonia gas or solutions .

Molecular Structure Analysis

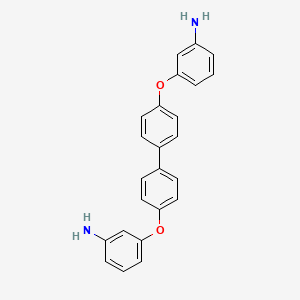

The molecular structure of benzyl 2-aminoquinoline-6-carboxylate is characterized by the presence of a benzyl ester group, which may influence its reactivity and interaction with biological targets. The amino group at the second position is a common feature in bioactive molecules and can participate in hydrogen bonding and other interactions.

Chemical Reactions Analysis

While the specific chemical reactions of benzyl 2-aminoquinoline-6-carboxylate are not detailed in the provided papers, the related synthesis of carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones and the synthesis of various tetrahydroisoquinolinones suggest that the aminoquinoline scaffold can undergo a variety of transformations. These may include cyclization reactions, as well as the introduction of various substituents through reactions such as C–H arylation .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Large-Scale Synthesis

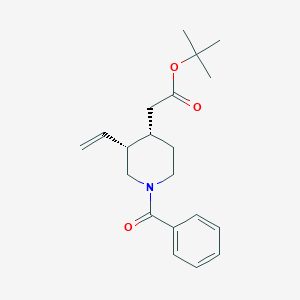

Benzyl 2-aminoquinoline-6-carboxylate can be synthesized efficiently starting from commercially available 6-quinolinecarboxylic acid. A novel and mild conversion process using a triethylamine/ammonium chloride buffered system has been developed for this synthesis. This method overcomes the limitations of using gaseous ammonia or ammonium hydroxide, ensuring a safe and reliable process (Couturier & Le, 2006).

Palladium-Catalyzed Arylation and Alkylation

The compound has been used in the palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. This method involves a palladium acetate catalyst and can be applied for the functionalization of amine and carboxylic acid derivatives (Nadres et al., 2013).

Application in Drug Synthesis and Ligand Design

Potential Anti-Tumor Activity

A study on isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid has shown promising results in anti-tumor activity, suggesting its potential as a lead for future anti-tumor drugs. The incorporation of multiple isoquinoline-3-carboxylic acid moieties in a single molecule is a useful strategy in drug design (Gao et al., 2015).

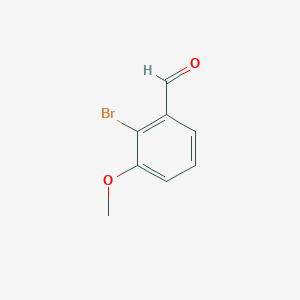

Ligands for SH3 Domain

N-benzylated-2-aminoquinolines, synthesized via reductive amination of aryl aldehydes with 2-aminoquinoline, have been developed as ligands for Src Homology 3 (SH3) domains. These compounds provide insights into ligand design for targeting SH3 domains, a key area in molecular biology and pharmacology (Inglis et al., 2006).

Novel Synthesis Methods and Derivatives

Synthesis of Derivatives

A novel method for the synthesis of benzimidazoisoquinoline derivatives has been developed using a copper-catalyzed cascade synthesis. This method facilitates the creation of diverse poly N-heterocyclic compounds, which are valuable in combinatorial and medicinal chemistry (Lu & Fu, 2011).

Biomimetic Approach

A biomimetic approach has been used to synthesize compounds like beta-carbolines and isoquinolines. These compounds have been evaluated for their ability to bind to benzodiazepine receptors, indicating the potential of benzyl 2-aminoquinoline-6-carboxylate derivatives in receptor-targeted drug development (Guzman et al., 1984).

Safety And Hazards

Propiedades

IUPAC Name |

benzyl 2-aminoquinoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c18-16-9-7-13-10-14(6-8-15(13)19-16)17(20)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFYVHYVYNIJOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)N=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465195 |

Source

|

| Record name | Benzyl 2-aminoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-aminoquinoline-6-carboxylate | |

CAS RN |

863492-35-7 |

Source

|

| Record name | Benzyl 2-aminoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)